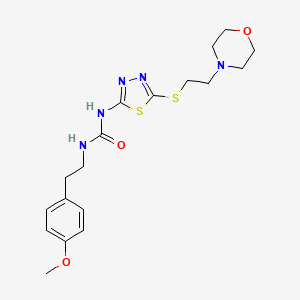
1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C18H25N5O3S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse studies and research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of thiadiazole derivatives with morpholinoethyl thio groups. The synthetic pathway includes:
- Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole nucleus.
- Introduction of Morpholinoethyl Group : This is achieved by reacting the thiadiazole with morpholinoethyl thio derivatives.
- Urea Formation : The final step involves the urea formation through reaction with 4-methoxyphenethyl amine.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . For instance:
- Cytotoxic Assays : The MTT assay has been utilized to evaluate cytotoxicity against various cancer cell lines such as HeLa and MCF-7. The compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation .
- Mechanism of Action : The presence of the thiadiazole moiety has been linked to enhanced lipophilicity and cellular permeability, facilitating interaction with biological targets .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Activity Against Mycobacterium tuberculosis : Preliminary findings suggest that certain derivatives exhibit activity against resistant strains of M. tuberculosis, which is crucial for developing new treatments for tuberculosis .
Table 1: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 Value (μM) | Activity Type |
|---|---|---|---|
| Compound A | HeLa | 29 | Cytotoxic |
| Compound B | MCF-7 | 73 | Cytotoxic |
| Compound C | M. tuberculosis | Not specified | Antimicrobial |
Case Study: Cytotoxicity Evaluation
In a study evaluating various thiadiazole derivatives, it was found that those incorporating additional functional groups (like phthalimide) exhibited improved cytotoxic properties. For instance, a derivative similar to our compound showed an IC50 value of 29 μM against HeLa cells, indicating significant anticancer activity .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential:
- Metabolic Stability : The compound exhibits good metabolic stability with a favorable half-life (T1/2), which is critical for sustained therapeutic effects.
- Bioavailability : Enhanced bioavailability has been noted for related compounds, suggesting that modifications to the structure can lead to improved absorption and distribution in biological systems .
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S2/c1-25-15-4-2-14(3-5-15)6-7-19-16(24)20-17-21-22-18(28-17)27-13-10-23-8-11-26-12-9-23/h2-5H,6-13H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHVVQDDAQLVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














